3,5-Dimethoxy-4-hydroxyphenylacetic acid
Overview
Description
Scientific Research Applications
3,5-Dimethoxy-4-hydroxyphenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is a phenolic compound found in the leaves of plants , and phenolic compounds are known to have various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Mode of Action
Phenolic compounds, in general, can interact with cellular targets, leading to changes in cell function. They can also act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
Phenolic compounds can influence various biochemical pathways due to their antioxidant properties .
Pharmacokinetics
The bioavailability of phenolic compounds can be influenced by factors such as their chemical structure, the presence of other compounds, and the individual’s metabolic rate .
Result of Action
Phenolic compounds can exert antioxidant effects, neutralizing harmful free radicals and potentially preventing oxidative stress-related diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dimethoxy-4-hydroxyphenylacetic acid . Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of phenolic compounds .
Biochemical Analysis
Biochemical Properties
3,5-Dimethoxy-4-hydroxyphenylacetic acid plays a significant role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with enzymes such as 4-hydroxyphenylacetate 3-hydroxylase, which catalyzes the hydroxylation of phenolic substrates . This interaction is crucial for the synthesis of new phenolic compounds, contributing to various metabolic pathways. Additionally, this compound can act as a substrate for other enzymes involved in oxidative reactions, further highlighting its importance in biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain transcription factors, thereby affecting gene expression . This compound also impacts cellular metabolism by interacting with enzymes involved in the breakdown and synthesis of phenolic compounds. These interactions can lead to changes in cellular energy production and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on cellular function . At higher doses, it can cause toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of determining the appropriate dosage for experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of phenolic compounds. It interacts with enzymes such as 4-hydroxyphenylacetate 3-hydroxylase, which catalyzes the hydroxylation of phenolic substrates . This interaction is crucial for the synthesis of new phenolic compounds and the regulation of metabolic flux. Additionally, this compound can affect the levels of various metabolites, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are essential for its biological activity and overall function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Oxidation: The aldehyde group is oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The methoxy and hydroxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation Products: Quinones, oxidized phenolic compounds.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Comparison with Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 2,5-Dihydroxybenzoic acid
- 4-Hydroxy-3,5-dimethoxybenzaldehyde
Comparison:
- 3,5-Dimethoxy-4-hydroxyphenylacetic acid vs. 3,4,5-Trimethoxyphenylacetic acid: The presence of a hydroxy group in this compound imparts different chemical reactivity and biological activity compared to the fully methoxylated counterpart.
- This compound vs. 2,5-Dihydroxybenzoic acid: The additional methoxy groups in this compound influence its solubility and interaction with biological targets.
- This compound vs4-Hydroxy-3,5-dimethoxybenzaldehyde: The carboxylic acid group in this compound provides different chemical properties and potential applications compared to the aldehyde group .
Properties
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBQKSSTFGCRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195961 | |
Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-56-2 | |
Record name | 3,5-Dimethoxy-4-hydroxyphenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4385-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3,5-dimethoxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that 3,5-Dimethoxy-4-hydroxyphenylacetic acid is a constituent of Alstonia parvifolia bark extract. What is the significance of identifying this compound within this extract?
A1: Identifying this compound in Alstonia parvifolia bark extract is significant because it contributes to our understanding of the extract's overall chemical profile. [] While the study focuses primarily on other major constituents like acetylmarinobufogenin and γ-sitosterol, the presence of this compound adds to the complexity of the extract. Further research is needed to determine if this compound contributes to the observed biological activities of the extract, such as antioxidant, cytotoxic, or anti-venom properties. This identification could potentially open avenues for future research into its specific role and potential applications.
Q2: The research primarily focuses on other compounds like acetylmarinobufogenin. Could this compound have synergistic effects with these compounds?
A2: While the research does not directly investigate the synergistic effects of this compound with other compounds like acetylmarinobufogenin, the possibility of synergistic interactions within complex plant extracts cannot be ruled out. [] Plant extracts often contain a mixture of compounds that can interact with each other, potentially leading to enhanced or modified biological activities compared to individual components. Further research, including isolation and testing of individual compounds and combinations thereof, would be necessary to confirm or refute the existence of synergistic effects.
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